molecular formula C10H14FNO B13051216 (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13051216
M. Wt: 183.22 g/mol
InChI Key: ICAGVSBRKORTNY-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. The compound’s unique structure, featuring an amino group and a fluorinated aromatic ring, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methylbenzaldehyde with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification methods ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, the compound is used to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it an excellent probe for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for developing drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the pharmaceutical industry, the compound is used in the development of active pharmaceutical ingredients (APIs). Its unique properties make it suitable for formulating drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino group and fluorinated aromatic ring facilitate binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-methyl-4-methylphenyl)propan-2-OL

Uniqueness

Compared to similar compounds, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

ICAGVSBRKORTNY-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.